4-methyl-N-{6-methyl-3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
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Overview
Description
4-METHYL-N-{6-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a quinoxaline core, a sulfonamide group, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{6-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boron reagents with halogenated quinoxaline derivatives under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{6-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
4-METHYL-N-{6-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{6-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, which also exhibit diverse biological activities.
Quinoxaline Derivatives: Similar compounds with a quinoxaline core, used in various applications, including medicinal chemistry and materials science.
Uniqueness
4-METHYL-N-{6-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, enhances its potential as a versatile compound in scientific research .
Properties
Molecular Formula |
C25H26N4O5S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
4-methyl-N-[6-methyl-3-(3,4,5-trimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H26N4O5S/c1-15-6-9-18(10-7-15)35(30,31)29-25-24(28-20-12-16(2)8-11-19(20)27-25)26-17-13-21(32-3)23(34-5)22(14-17)33-4/h6-14H,1-5H3,(H,26,28)(H,27,29) |
InChI Key |
DNAKJKQHZDWUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=C(C=C3)C)N=C2NC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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